molecular formula C18H20N4OS B2368857 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide CAS No. 1444111-76-5

1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide

Cat. No.: B2368857
CAS No.: 1444111-76-5
M. Wt: 340.45
InChI Key: QZKQCVRVIKGWID-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide is unique due to its combination of a benzothiazole core with a piperidine ring and a cyanomethyl group. This structure imparts a distinct set of biological activities and chemical reactivity, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(cyanomethyl)-N-cyclopropylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c19-9-11-22(14-7-8-14)17(23)13-4-3-10-21(12-13)18-20-15-5-1-2-6-16(15)24-18/h1-2,5-6,13-14H,3-4,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKQCVRVIKGWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N(CC#N)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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